

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxythiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dimethoxythiophenol**

Cat. No.: **B132890**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxythiophenol is a sulfur-containing aromatic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and research chemicals. Its unique structural features, comprising a benzene ring substituted with two methoxy groups and a thiol group, make it a versatile building block in medicinal chemistry. Notably, it is a precursor in the synthesis of certain phenethylamine derivatives and potential dihydrofolate reductase inhibitors. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of **2,5-Dimethoxythiophenol**, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway in which it is a central intermediate.

Core Physical Properties

The physical properties of **2,5-Dimethoxythiophenol** are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O ₂ S	[1][2]
Molecular Weight	170.23 g/mol	[1][2]
Boiling Point	278.00 to 280.00 °C @ 760.00 mm Hg 88.00 to 90.00 °C @ 0.50 mm Hg	[3]
Melting Point	312.30 K (39.15 °C) (Calculated)	[4]
Density	1.134 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.5860	[1]
Solubility	Soluble in alcohol. Water: 227.1 mg/L @ 25 °C (Estimated)	[3]
Vapor Pressure	0.007070 mmHg @ 25.00 °C (Estimated)	[3]
Flash Point	252.00 °F (122.22 °C) (Closed Cup)	[3]

Experimental Protocols

The determination of the physical properties of **2,5-Dimethoxythiophenol** requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

Objective: To determine the temperature range over which **2,5-Dimethoxythiophenol** transitions from a solid to a liquid state.

Materials:

- **2,5-Dimethoxythiophenol** sample
- Capillary tubes

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Thermometer
- Spatula

Procedure:

- Ensure the **2,5-Dimethoxythiophenol** sample is dry and finely powdered.
- Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.
- Introduce a small amount of the powdered sample into the open end of the capillary tube. Tap the tube gently to pack the sample to a height of 2-3 mm at the sealed end.
- Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube filled with a suitable heating oil.
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of **2,5-Dimethoxythiophenol** equals the atmospheric pressure.

Materials:

- **2,5-Dimethoxythiophenol** sample

- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or other heating bath (e.g., oil bath)
- Rubber band or wire for attachment

Procedure:

- Place a small amount (approximately 0.5 mL) of **2,5-Dimethoxythiophenol** into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a Thiele tube or oil bath, making sure the rubber band is above the level of the heating oil.
- Heat the apparatus gently. A slow, steady stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
- Continue to heat until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.

Determination of Density

Objective: To determine the mass per unit volume of **2,5-Dimethoxythiophenol**.

Materials:

- **2,5-Dimethoxythiophenol** sample
- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully dry the outside of the pycnometer and measure its mass when filled with water (m_2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **2,5-Dimethoxythiophenol** and repeat the thermal equilibration in the water bath.
- Dry the exterior and measure the mass of the pycnometer filled with the sample (m_3).
- The density of the sample (ρ_{sample}) can be calculated using the following formula, where ρ_{water} is the known density of water at the experimental temperature: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of **2,5-Dimethoxythiophenol** in various solvents.

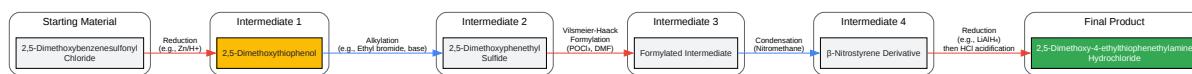
Materials:

- **2,5-Dimethoxythiophenol** sample

- A range of solvents (e.g., water, ethanol, diethyl ether, acetone)
- Test tubes
- Graduated cylinders or pipettes
- Vortex mixer or stirring rod
- Analytical balance

Procedure (Qualitative):

- Place a small, measured amount (e.g., 10 mg) of **2,5-Dimethoxythiophenol** into a test tube.
- Add a small volume (e.g., 1 mL) of the solvent to be tested.
- Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.
- Visually observe if the solid has completely dissolved.
- If the solid dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

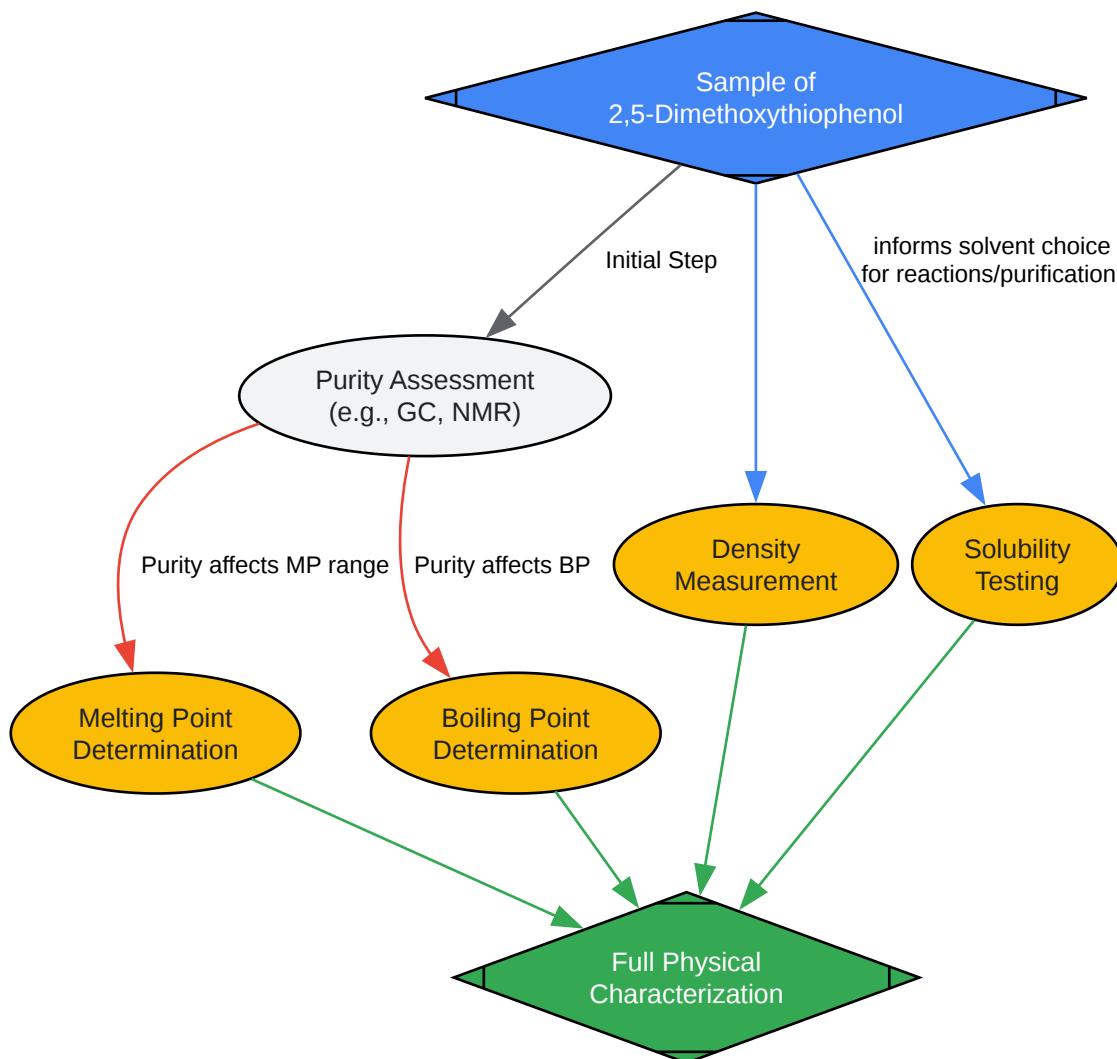

Procedure (Quantitative - for water solubility):

- Prepare a saturated solution of **2,5-Dimethoxythiophenol** in water by adding an excess amount of the compound to a known volume of water in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Allow any undissolved solid to settle.
- Carefully extract a known volume of the clear supernatant.
- Determine the concentration of **2,5-Dimethoxythiophenol** in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

- The determined concentration represents the solubility of the compound in water at that temperature.

Synthetic Pathway Visualization

2,5-Dimethoxythiophenol is a key intermediate in the synthesis of psychoactive phenethylamines, such as 2,5-dimethoxy-4-ethylthiophenethylamine. The following diagram illustrates a plausible synthetic workflow based on established chemical transformations.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2,5-dimethoxy-4-ethylthiophenethylamine HCl.

Logical Relationship of Experimental Procedures

The determination of physical properties often follows a logical sequence, where the result of one test can inform the next.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethoxythiophenol 98 1483-27-8 [sigmaaldrich.com]

- 2. 2,5-Dimethoxythiophenol | C8H10O2S | CID 519009 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dimethoxythiophenol, 1483-27-8 [thegoodsentscompany.com]
- 4. 2,5-Dimethoxythiophenol (CAS 1483-27-8) - Chemical & Physical Properties by Cheméo
[chemeo.com]
- 5. CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxythiophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132890#physical-properties-of-2-5-dimethoxythiophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com